molecular formula C19H19N3O4S B2897133 3,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946239-47-0

3,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2897133
CAS No.: 946239-47-0
M. Wt: 385.44
InChI Key: ZJXKZBJVCSIBIO-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound featuring a benzamide core substituted with methoxy groups and a pyridazinone moiety linked via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Thiophene Substitution: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or stannane derivatives.

    Linking the Pyridazinone to Benzamide: The ethyl chain linking the pyridazinone to the benzamide is typically introduced through an alkylation reaction, using ethyl halides under basic conditions.

    Methoxylation: The methoxy groups on the benzamide ring are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The methoxy groups on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 3,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the pyridazinone and thiophene moieties suggests it might exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring, which is known for its conductive properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyridazinone moiety could inhibit specific enzymes, while the thiophene ring might interact with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxybenzamide: Lacks the pyridazinone and thiophene moieties, making it less complex and potentially less bioactive.

    N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Similar but lacks the methoxy groups, which might affect its solubility and reactivity.

    3,5-Dimethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Similar but with a phenyl group instead of a thiophene, which could alter its electronic properties and biological activity.

Uniqueness

The unique combination of the methoxy-substituted benzamide, pyridazinone, and thiophene moieties in 3,5-dimethoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dimethoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-25-14-10-13(11-15(12-14)26-2)19(24)20-7-8-22-18(23)6-5-16(21-22)17-4-3-9-27-17/h3-6,9-12H,7-8H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXKZBJVCSIBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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